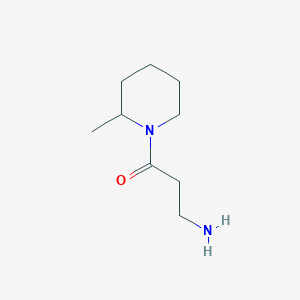
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as a chlorobut-2-en-1-yl chain, a methyl group, and a nitrobenzylthio moiety. These substitutions confer specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler precursors like guanine or adenine derivatives.
Introduction of the Chlorobut-2-en-1-yl Chain: This step involves the alkylation of the purine core with a suitable chlorobut-2-en-1-yl halide under basic conditions.
Thioether Formation: The 8-position is functionalized with the nitrobenzylthio group through a nucleophilic substitution reaction, where the purine core reacts with 4-nitrobenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The double bond in the chlorobut-2-en-1-yl chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The chlorine atom in the chlorobut-2-en-1-yl chain can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrogen gas with a metal catalyst such as platinum or palladium.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Saturated Alkanes: From the reduction of the double bond.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities due to its structural similarity to nucleotides. It could potentially interact with enzymes involved in DNA and RNA synthesis, making it a candidate for studies in molecular biology and genetics.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for therapeutic purposes. Its ability to interact with biological macromolecules suggests it could be explored as a drug candidate for treating diseases related to purine metabolism.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity makes it a versatile intermediate in various chemical manufacturing processes.
作用机制
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the nitrobenzylthio group, which may result in different biological activities.
8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione:
3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks the chlorobut-2-en-1-yl chain, which may alter its interaction with biological targets.
Uniqueness
The combination of the chlorobut-2-en-1-yl chain, methyl group, and nitrobenzylthio moiety in (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione makes it unique. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.
属性
CAS 编号 |
941938-16-5 |
|---|---|
分子式 |
C17H16ClN5O4S |
分子量 |
421.86 |
IUPAC 名称 |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |
InChI 键 |
PFCMJZVCOXFUDO-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


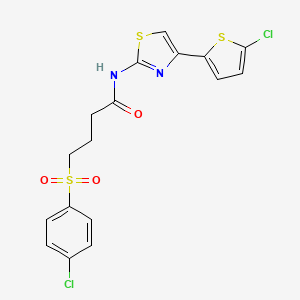
![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)
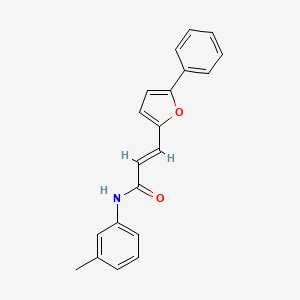
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)
![4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide](/img/structure/B2676061.png)
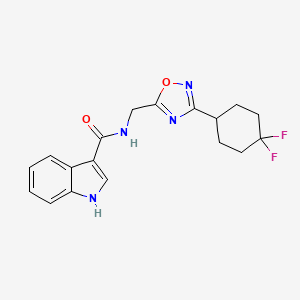
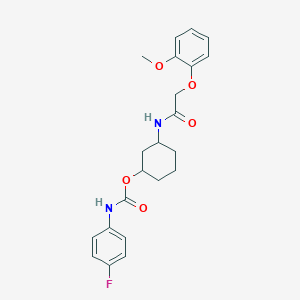
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)
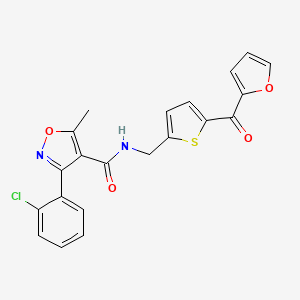
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
